molecular formula C13H29N3O2 B13588991 tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate

tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate

Cat. No.: B13588991
M. Wt: 259.39 g/mol
InChI Key: XXFKQNSOZFGKEG-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate (CAS 273409-54-4) is a carbamate-protected tertiary amine compound. It features a branched structure with an ethyl group and a 3-aminopropyl moiety attached to a central nitrogen atom, which is further linked to a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its stability and reactivity in amine-related transformations .

Properties

Molecular Formula

C13H29N3O2

Molecular Weight

259.39 g/mol

IUPAC Name

tert-butyl N-[3-[3-aminopropyl(ethyl)amino]propyl]carbamate

InChI

InChI=1S/C13H29N3O2/c1-5-16(10-6-8-14)11-7-9-15-12(17)18-13(2,3)4/h5-11,14H2,1-4H3,(H,15,17)

InChI Key

XXFKQNSOZFGKEG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines .

Mechanism of Action

The mechanism of action of tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under certain conditions .

Comparison with Similar Compounds

tert-butyl N-[3-[(4-oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate

  • Structure: Contains a quinazolin-4-one ring linked via an oxygen atom to the Boc-protected aminopropyl chain.
  • Synthesis : Prepared by coupling tert-butyl N-(3-bromopropyl)carbamate with 2-hydroxy-3H-quinazolin-4-one under basic conditions (Na₂CO₃/DMF, 60°C) .
  • Reduced flexibility compared to the target compound due to the rigid quinazolinone core.
  • Applications : Intermediate in antileishmanial drug development .

tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

  • Structure: Features a chloro-substituted naphthoquinone group attached to the aminopropyl chain.
  • Synthesis: Reacts 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropylcarbamate in acetonitrile with K₂CO₃ .
  • Key Differences: The electron-deficient naphthoquinone system increases electrophilicity, enabling interactions with biological targets like CDC25 phosphatases . Exhibits strong intermolecular N–H⋯O and C–H⋯O hydrogen bonds in its crystal lattice, enhancing thermal stability .
  • Applications : Investigated for anticancer, antimalarial, and antileukemia activities .

tert-butyl (3-(dimethylamino)propyl)carbamate

  • Structure: Contains a dimethylamino group instead of the ethyl-aminopropyl branch.
  • Synthesis: Prepared via alkylation of tert-butyl (3-aminopropyl)carbamate with iodomethane in acetonitrile .
  • Key Differences: The dimethylamino group increases lipophilicity, making it suitable for isobaric tagging in mass spectrometry-based quantitation of biological acids . Reduced steric hindrance compared to the ethyl-aminopropyl variant.
  • Applications : Used in capillary electrophoresis and LC–MS/MS workflows for biomarker analysis .

tert-butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate

  • Structure: Features a bis(3-aminopropyl)aminoethyl backbone.
  • Higher molecular weight (C₁₃H₃₀N₄O₂ vs. C₁₃H₂₇N₃O₂ for the target compound) impacts solubility and diffusion properties .
  • Applications : Building block for multifunctional polymers and drug delivery systems .

Comparative Analysis Table

Compound Key Structural Features Synthesis Highlights Applications Stability/Reactivity Notes
Target compound Ethyl-aminopropyl branch, Boc-protected Amine protection/alkylation Pharmaceutical intermediates Stable under basic conditions
Quinazolinone derivative Quinazolin-4-one core, oxygen linker SN2 coupling with bromopropyl precursor Antileishmanial agents Aromaticity enhances target binding
Naphthoquinone derivative Chloro-naphthoquinone, hydrogen-bonding Nucleophilic substitution with naphthoquinone Anticancer/antimalarial research High thermal stability via H-bonding
Dimethylamino derivative Dimethylamino group, Boc-protected Alkylation with iodomethane Isobaric tagging in metabolomics Lipophilic, suited for LC–MS workflows
Bis(aminopropyl) derivative Bis(3-aminopropyl)aminoethyl chain Multi-step alkylation/amination Chelation, dendrimer synthesis Enhanced metal coordination capacity

Research Findings and Implications

  • Reactivity: The target compound’s ethyl-aminopropyl branch offers a balance between flexibility and steric hindrance, making it versatile for further functionalization (e.g., coupling with electrophiles or metal catalysts) . In contrast, the naphthoquinone derivative’s rigid structure limits conformational freedom but enhances bioactivity .
  • Synthetic Challenges: The quinazolinone and naphthoquinone derivatives require specialized coupling conditions (e.g., palladium catalysts or nucleophilic substitution), whereas the target compound and its dimethylamino analog are synthesized via straightforward alkylation/protection steps .

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